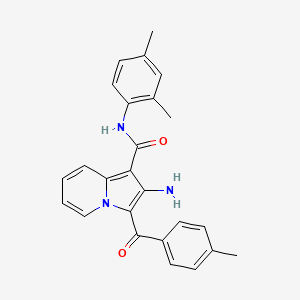
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound is characterized by its complex structure, which includes an indolizine core, a carboxamide group, and various substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an alkyne under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Substitution Reactions: The phenyl groups can be introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups or the indolizine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indolizine core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-phenyl-3-benzoylindolizine-1-carboxamide
- 2-amino-N-(2,4-dimethylphenyl)-3-benzoylindolizine-1-carboxamide
- 2-amino-N-(2,4-dimethylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
Uniqueness
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is unique due to the specific substitution pattern on the phenyl groups, which can influence its chemical reactivity and biological activity. The presence of both methyl and dimethyl substitutions can affect its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)14-17(19)3/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMFTFJTVSFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
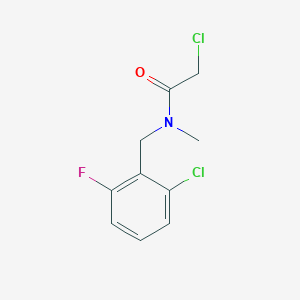
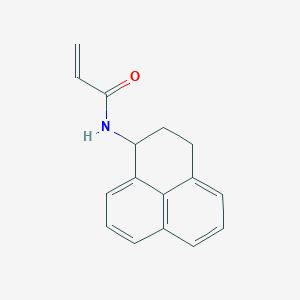
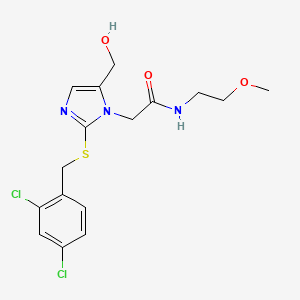
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2582017.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2582019.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2582021.png)
![2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2582022.png)
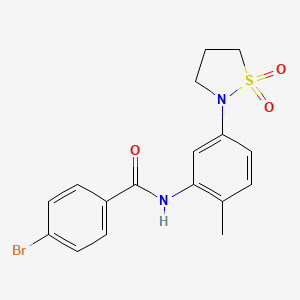
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2582024.png)
![1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)
